
4-Ethylcyclohexan-1-amine hydrochloride
Overview
Description
4-Ethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of cyclohexanamine, where an ethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylcyclohexan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide, followed by reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-ethylcyclohexanone in the presence of ammonia. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: 4-Ethylcyclohexanone or 4-ethylcyclohexanoic acid.
Reduction: Secondary amines like N-ethylcyclohexylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4-Ethylcyclohexan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and related industries [3, 5]. It is essentially a cyclohexane ring with an ethyl group at the 4-position and an amine functional group, often used in synthesizing more complex organic molecules.
Scientific Research Applications
This compound serves as a crucial building block in synthesizing complex organic molecules, ligands in coordination chemistry, and novel therapeutic agents in drug development [1, 3].
Organic Chemistry
- Electrophilic Aminating Reagent : It can be employed as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions.
- Synthesis of Complex Molecules : Utilized as a building block in the synthesis of complex organic molecules.
- Chiral Synthesis : It is a convenient way to elaborate chiral 4-(2-hydroxyethyl)cyclohexan-1-one .
Biology
- Biological Activity Studies : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties [3, 4].
- Interaction Studies : Interaction studies often assess its effects on biological systems to understand its safety profile and efficacy in therapeutic contexts. These studies commonly evaluate its binding affinity, mechanism of action, and potential toxicity.
Medicinal Chemistry
- Drug Development : It is investigated for potential use in drug development, specifically in designing novel therapeutic agents.
- Synthesis of Derivatives : It is used to synthesize derivatives of tetrahydro-benzothiophene modulators [1, 8].
Environmental Science
- Ternary Composite Material : It can be used with β-cyclodextrin to modify graphene oxide to prepare a new type of ternary composite material (β-cyclodextrin/dopamine hydrochloride-graphene oxide, CD-DGO).
- Adsorption : The material has been shown to have an adsorption effect on sulfonamides antibiotics, with the maximum adsorption capacity of CD-DGO for sulfamethoxazole and sulfadiazine being 144 mg·g −1 and 152 mg·g −1, respectively.
Other Applications
- Material Science : Potential applications in developing new materials.
- Specialty Chemicals : Utilized in the production of specialty chemicals and materials with unique properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions using hydrogen gas in the presence of a palladium catalyst yield saturated amines.
- Substitution : The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts as a substrate for amine transporters and enzymes involved in amine metabolism. The compound can modulate the activity of these proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: The parent compound without the ethyl group.
4-Methylcyclohexan-1-amine hydrochloride: Similar structure with a methyl group instead of an ethyl group.
4-Propylcyclohexan-1-amine hydrochloride: Similar structure with a propyl group instead of an ethyl group .
Uniqueness
4-Ethylcyclohexan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Biological Activity
4-Ethylcyclohexan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. As a derivative of cyclohexanamine, it possesses structural features that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 175.71 g/mol
The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological activity.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a diverse range of biological activities:
- Antimicrobial Activity : Some studies suggest that amine derivatives can possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Antidepressant Effects : Compounds with a similar structure have been explored for their potential antidepressant effects, possibly through modulation of neurotransmitter systems .
- Neuroprotective Properties : There is emerging evidence that certain amines can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of cyclohexanamine derivatives:
- A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various cyclohexanamine derivatives, including this compound, showing promising results in terms of their antimicrobial and neuroprotective activities .
- Another research article focused on the pharmacodynamics of dimethylamine derivatives, revealing their potential in treating infectious diseases and their role as effective tools in drug delivery systems .
Data Table: Biological Activities of Similar Compounds
Compound Name | Activity Type | Reference |
---|---|---|
4-Ethylcyclohexan-1-amine | Antimicrobial | |
Dimethylamino derivatives | Antidepressant | |
Cyclohexanamine derivatives | Neuroprotective |
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Ethyl cyclohexanone and appropriate amines.
- Reagents : Use of reducing agents such as lithium aluminum hydride (LiAlH) to facilitate the conversion to the amine form.
- Purification : Crystallization or chromatography techniques are employed to isolate the hydrochloride salt form.
Properties
IUPAC Name |
4-ethylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-7-3-5-8(9)6-4-7;/h7-8H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFTHMBRYCGEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638062 | |
Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-27-0, 33483-67-9 | |
Record name | Cyclohexanamine, 4-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90226-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 127844 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC127844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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